10H-3,10'-Biphenoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10H-3,10’-Biphenoxazine is a heterocyclic compound with the molecular formula C24H16N2O2. It is characterized by its unique structure, which includes two phenoxazine units connected by a biphenyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10H-3,10’-Biphenoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 2-aminophenol with diphenyl ether in the presence of iodine as a catalyst. The reaction is carried out at elevated temperatures (250-280°C) to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of 10H-3,10’-Biphenoxazine follows similar synthetic routes but on a larger scale. The process involves the use of high-boiling solvents and efficient extraction techniques to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 10H-3,10’-Biphenoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted phenoxazines and biphenyl derivatives, which can have different electronic and optical properties .
Scientific Research Applications
10H-3,10’-Biphenoxazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a therapeutic agent.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its favorable electronic properties
Mechanism of Action
The mechanism of action of 10H-3,10’-Biphenoxazine involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating electron transfer processes in organic electronic devices. In biological systems, it may interact with cellular components, leading to the modulation of biochemical pathways and cellular responses .
Comparison with Similar Compounds
Phenothiazine: Shares a similar tricyclic structure but with a sulfur atom in place of the oxygen atom in phenoxazine.
Phenoxazine: The parent compound of 10H-3,10’-Biphenoxazine, lacking the biphenyl linkage.
Carbazole: Another tricyclic compound with nitrogen atoms in the ring structure
Uniqueness: 10H-3,10’-Biphenoxazine is unique due to its biphenyl linkage, which imparts distinct electronic and optical properties.
Properties
CAS No. |
19692-92-3 |
---|---|
Molecular Formula |
C24H16N2O2 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
3-phenoxazin-10-yl-10H-phenoxazine |
InChI |
InChI=1S/C24H16N2O2/c1-4-10-21-17(7-1)25-18-14-13-16(15-24(18)27-21)26-19-8-2-5-11-22(19)28-23-12-6-3-9-20(23)26/h1-15,25H |
InChI Key |
NINZPYXIZCYZNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(O2)C=C(C=C3)N4C5=CC=CC=C5OC6=CC=CC=C64 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.